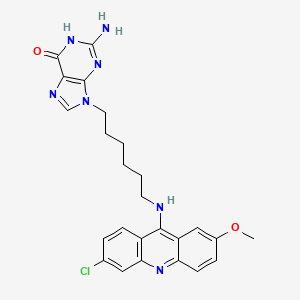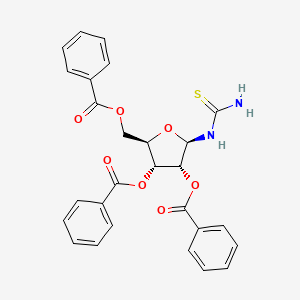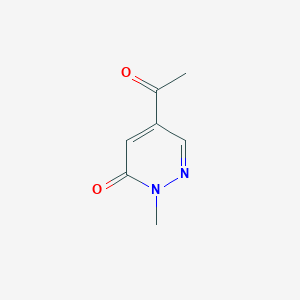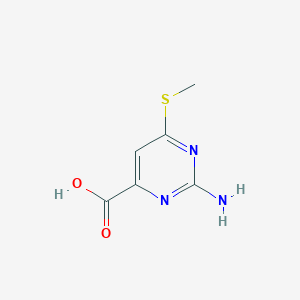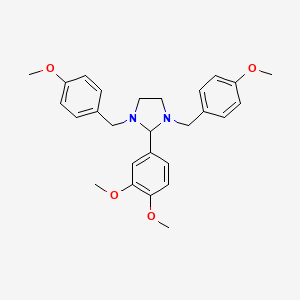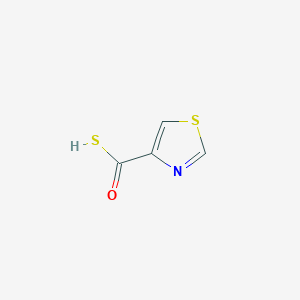
1,3-thiazole-4-carbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Thiazole-4-carbothioic S-acid is a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Thiazole-4-carbothioic S-acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Thiazole-4-carbothioic S-acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the thiazole ring, which provide reactive sites for different reagents .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form thiazolidines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazole derivatives, depending on the specific reagents and reaction conditions used .
Applications De Recherche Scientifique
1,3-Thiazole-4-carbothioic S-acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-thiazole-4-carbothioic S-acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms enable it to form strong bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1,3-Thiazole-4-carbothioic S-acid can be compared with other similar compounds, such as:
1,3-Thiazole-4-carboxylic acid: Both compounds share the thiazole ring structure, but the presence of different functional groups (carboxylic acid vs.
1,3,4-Thiadiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle but differ in the arrangement of atoms within the ring.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to other thiazole and thiadiazole derivatives .
Propriétés
Numéro CAS |
79582-99-3 |
|---|---|
Formule moléculaire |
C4H3NOS2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
1,3-thiazole-4-carbothioic S-acid |
InChI |
InChI=1S/C4H3NOS2/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) |
Clé InChI |
FHNQFSBZQGCURP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




